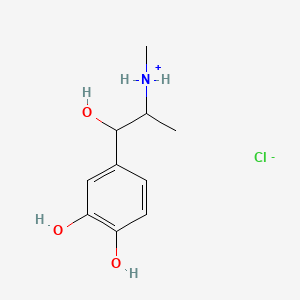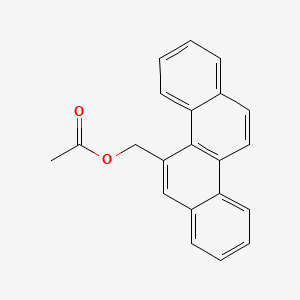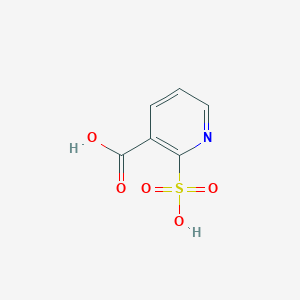
2-sulfopyridine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sulfopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and a sulfonic acid group. The presence of these functional groups makes this compound a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfopyridine-3-carboxylic acid typically involves the sulfonation of pyridine-3-carboxylic acid. This can be achieved through the reaction of pyridine-3-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetic acid, and the temperature is maintained between 0°C and 50°C to ensure the selective formation of the sulfonic acid group at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the sulfonation process .
Analyse Des Réactions Chimiques
Types of Reactions
2-sulfopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Carboxylates and sulfonates.
Reduction: Sulfonates and reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives
Applications De Recherche Scientifique
2-sulfopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-sulfopyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues, further enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Lacks the sulfonic acid group, making it less versatile in certain applications.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
2-sulfopyridine-3-carboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6602-51-3 |
|---|---|
Formule moléculaire |
C6H5NO5S |
Poids moléculaire |
203.17 g/mol |
Nom IUPAC |
2-sulfopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-7-5(4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |
Clé InChI |
BJROMTQSCNJDHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)S(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)


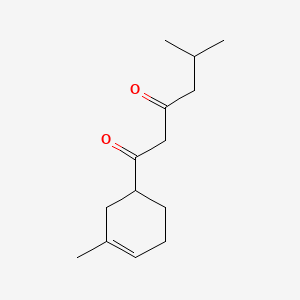

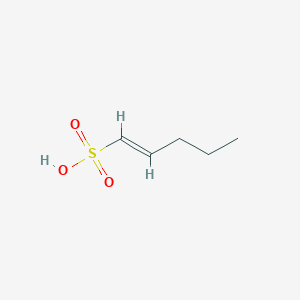
![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
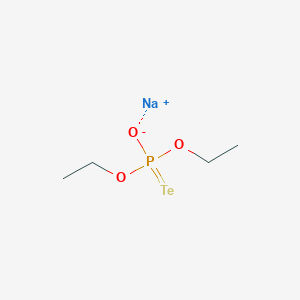

![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)

